![molecular formula C13H15NO3 B7455525 N-ethyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7455525.png)
N-ethyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-ethyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide (also known as 5-MeO-EMB) is a novel psychoactive substance that belongs to the benzofuran class of compounds. It has gained significant attention in recent years due to its potential therapeutic applications and its ability to produce psychedelic effects in humans.
Mechanism of Action
The exact mechanism of action of 5-MeO-EMB is not fully understood, but it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
When administered to animals, 5-MeO-EMB has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. It has also been shown to increase levels of glutathione, which is an antioxidant that protects against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-MeO-EMB in lab experiments is its ability to produce psychedelic effects similar to those of other classic psychedelics such as LSD and psilocybin. This makes it a valuable tool for studying the neurobiology of altered states of consciousness. However, one limitation of using 5-MeO-EMB is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Future Directions
There are several future directions for research on 5-MeO-EMB. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Clinical trials are needed to determine its effectiveness in treating these conditions. Additionally, more research is needed to better understand the mechanism of action of 5-MeO-EMB and its long-term effects on human health.
Synthesis Methods
The synthesis of 5-MeO-EMB involves the reaction of 5-methoxy-3-methylbenzofuran-2-carboxylic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain the final product in high purity.
Scientific Research Applications
5-MeO-EMB has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-ethyl-5-methoxy-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-14-13(15)12-8(2)10-7-9(16-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILVTYIBCYYBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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